3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid
Overview
Description
3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid is a chemical compound with the molecular formula C8H12N2O4 and a molecular weight of 200.19 g/mol . This compound belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. Oxadiazoles are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazides with carboxylic acids or their derivatives can lead to the formation of oxadiazoles . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of catalysts and controlled temperature and pressure.
Chemical Reactions Analysis
3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Scientific Research Applications
3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .
Comparison with Similar Compounds
3-[3-(1-Methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid can be compared with other oxadiazole derivatives, such as:
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)benzonitrile: Similar structure but different functional groups.
1-(3-Ethyl-1,2,4-oxadiazol-5-yl)ethanamine: Another oxadiazole derivative with different biological activity. The uniqueness of this compound lies in its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O4/c1-5(13-2)8-9-6(14-10-8)3-4-7(11)12/h5H,3-4H2,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBUIASIUHVEPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NOC(=N1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376269-03-2 | |
Record name | 3-[3-(1-methoxyethyl)-1,2,4-oxadiazol-5-yl]propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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